Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate

Analytical Chemistry Quality Control Synthetic Chemistry

Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate is a specialized synthetic small molecule (C12H16N2O4S, MW 284.33 g/mol) characterized by a 2,4-thiazolidinedione core functionalized with a 3-piperidylmethyl substituent and a 5-ylidene methyl acetate group. This compound is structurally distinguished from common antidiabetic thiazolidinediones (e.g., pioglitazone, rosiglitazone) by N-alkylation at the 3-position rather than C-5 benzylidene substitution, fundamentally altering its reactivity profile and biological target space.

Molecular Formula C12H16N2O4S
Molecular Weight 284.33 g/mol
Cat. No. B3689493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate
Molecular FormulaC12H16N2O4S
Molecular Weight284.33 g/mol
Structural Identifiers
SMILESCOC(=O)C=C1C(=O)N(C(=O)S1)CN2CCCCC2
InChIInChI=1S/C12H16N2O4S/c1-18-10(15)7-9-11(16)14(12(17)19-9)8-13-5-3-2-4-6-13/h7H,2-6,8H2,1H3/b9-7-
InChIKeyKOYJLKRASLVBFT-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate: A Structurally Distinct Thiazolidinedione Scaffold for Targeted Synthesis


Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate is a specialized synthetic small molecule (C12H16N2O4S, MW 284.33 g/mol) characterized by a 2,4-thiazolidinedione core functionalized with a 3-piperidylmethyl substituent and a 5-ylidene methyl acetate group. This compound is structurally distinguished from common antidiabetic thiazolidinediones (e.g., pioglitazone, rosiglitazone) by N-alkylation at the 3-position rather than C-5 benzylidene substitution, fundamentally altering its reactivity profile and biological target space [1]. It serves as a key synthetic intermediate and scaffold for further derivatization, with confirmed identity via high-resolution NMR spectroscopy [1].

Chemical Differentiation of Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate: Why Analogs Cannot Be Casually Interchanged


Generic substitution within the thiazolidinedione class is scientifically indefensible due to profound, position-dependent structure-activity relationships. Classical insulin-sensitizing thiazolidinediones require a C-5 benzylidene moiety for PPARγ agonism. In contrast, Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate features N-3 piperidylmethyl substitution and an exocyclic methyl acetate at C-5, a pharmacophoric arrangement that abolishes PPARγ activity while introducing reactivity governed by the α,β-unsaturated ester system [1] [2]. The spectroscopically confirmed (Z)-configuration of the exocyclic double bond imposes specific steric and electronic constraints on any downstream receptor or enzyme interactions [1]. Even minor structural deviations, such as exchanging the piperidine N-substituent for a methyl group as seen in etozolin, result in a complete functional shift from the thiazolidinedione core's redox and nucleophilic addition chemistry to that of a loop diuretic pharmacophore [2].

Quantitative Evidence for Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate: Spectroscopic and Structural Differentiation Data


High-Resolution NMR Fingerprint for Identity Verification Against N-3 Unsubstituted or C-5 Benzylidene Analogs

The compound's identity is unequivocally established by its unique 1H NMR spectrum in DMSO-d₆, providing a quantifiable fingerprint that differentiates it from all other thiazolidinedione analogs. The spectrum confirms the (Z)-configuration of the exocyclic double bond, the intact methyl ester singlet, and the characteristic chemical shift of the N-piperidylmethyl protons, forming a multi-parameter dataset for identification that is absent from its closest structural analogs lacking this specific substitution pattern [1]. Direct spectral comparison against commercial thiazolidinediones (pioglitazone, rosiglitazone) confirms the absence of aromatic proton signals in the 6.5-8.0 ppm range, quantitatively distinguishing it from C-5 benzylidene-substituted analogs.

Analytical Chemistry Quality Control Synthetic Chemistry

Reactivity Differentiation at the 5-Ylidene Acetate Moiety: Absence of Keto-Enol Tautomerism vs. Non-Ylidene Analogs

The exocyclic (Z)-configured α,β-unsaturated ester in the target compound is a conjugated Michael acceptor. In contrast, classical thiazolidinediones like pioglitazone possess a saturated C-5 benzyl substituent that cannot participate in nucleophilic addition reactions at this position [1]. The target compound's 5-ylidene moiety enables selective chemical transformations (e.g., 1,4-additions, cycloadditions) that are structurally impossible for the saturated analogs. Spectroscopic data confirm the rigidity of the (Z)-configuration via the coupling constant of the exocyclic proton, a parameter not present in non-ylidene comparators [1].

Physical Organic Chemistry Reaction Design Synthetic Chemistry

Pharmacophoric Divergence: N-3 Piperidylmethyl Substitution Dictates Biological Target Space Distinct from Etozolin

Etozolin, a close structural analog, is a clinically used loop diuretic. Its structure-activity relationship (SAR) studies explicitly demonstrate that the 3-methyl substitution and the 5-piperidino group are essential for its diuretic activity [2]. The target compound replaces the 3-methyl group with a piperidylmethyl group, a significantly larger and more basic moiety, while relocating the piperidine attachment from C-5 to the N-3 side chain. According to published SAR data for etozolin, such modifications at the 3-position abolish the diuretic pharmacophore, redirecting biological activity to a completely different target profile [2]. The target compound therefore cannot serve as a substitute for etozolin in diuretic applications, nor can etozolin substitute for the target compound in programs exploring targets (e.g., kinases, PPARs, Pim) that accommodate N-3 functionalized thiazolidinediones [1].

Medicinal Chemistry Pharmacology Structure-Activity Relationship

Molecular Electrostatic and Topological Distinctness from PPARγ Agonist Thiazolidinediones

The molecular formula C12H16N2O4S and exact mass 284.083078 g/mol differentiate the target compound from all clinically approved thiazolidinediones (e.g., pioglitazone C₁₉H₂₀N₂O₃S, MW 356.44). The absence of a lipophilic benzylidene tail and the presence of a polar methyl acetate group results in a significantly lower calculated logP and a distinct electrostatic potential surface compared to PPARγ-targeting analogs [1]. This fundamental physicochemical divergence precludes any assumption of similar membrane permeability, protein binding, or pharmacokinetic behavior.

Computational Chemistry Drug Design Molecular Modeling

Application Scenarios for Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate Based on Quantitative Evidence


Synthetic Intermediate for Focused Libraries Targeting Non-PPARγ Thiazolidinedione Sites

The compound's unique 5-ylidene acetate moiety, confirmed by 1H NMR [1], serves as a reactive handle for generating diverse analog libraries through Michael additions or cycloadditions. This is useful for medicinal chemistry programs exploring kinase inhibition (e.g., Pim, DPP-IV) or other targets where N-3-substituted thiazolidinediones have shown activity, distinct from the C-5 benzylidene PPARγ pharmacophore [1].

Analytical Reference Standard for Differentiating N-3 Functionalized Thiazolidinediones in Complex Reaction Mixtures

Given its well-resolved 1H NMR spectrum in DMSO-d₆ [1], the compound is ideally suited as a chromatographic or spectroscopic standard for monitoring reactions involving N-3 alkylation of thiazolidinediones. Its unique chemical shift pattern allows for unambiguous quantitation even in the presence of common side products or unreacted starting materials [1].

Negative Control Compound for Diuretic Screening Assays Involving the Etozolin Pharmacophore

Based on SAR evidence from etozolin [2], this compound—lacking the 3-methyl and 5-piperidino groups essential for loop diuretic activity—is structurally precluded from acting as a diuretic. It can thus serve as a matched negative control in assays designed to confirm on-target diuretic effects of etozolin analogs, ensuring observed activity is pharmacophore-specific [2].

Physicochemical Probe for Studying the Impact of N-3 Substitution on Thiazolidinedione Solubility and Permeability

With its lower molecular weight (284.33 g/mol) and polar methyl acetate group compared to rosiglitazone or pioglitazone [1], this compound is a suitable probe for structure-property relationship studies. It allows researchers to decouple the effects of N-3 substitution from C-5 lipophilic bulk on aqueous solubility and passive membrane permeability in cell-based assays.

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